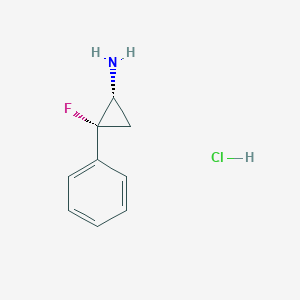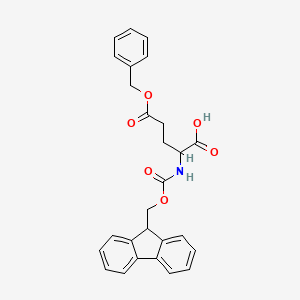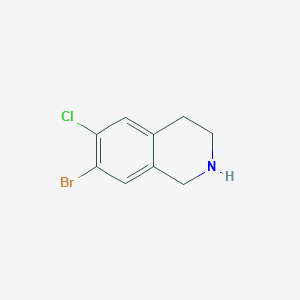
4-Chloro-5-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-5-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BClNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. The presence of both a boronic acid group and a chloropyridine moiety makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-5-methylpyridin-3-yl)boronic acid typically involves the borylation of 4-chloro-5-methylpyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the coupling with the pyridine derivative . The reaction is usually carried out under mild conditions, making it efficient and scalable.
Industrial Production Methods: In an industrial setting, the production of (4-Chloro-5-methylpyridin-3-yl)boronic acid can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of recyclable catalysts and solvents also enhances the sustainability of the process .
化学反応の分析
Types of Reactions: (4-Chloro-5-methylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Typically carried out at temperatures ranging from 50-100°C under an inert atmosphere.
Major Products: The major products formed from these reactions are biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(4-Chloro-5-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (4-Chloro-5-methylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in stabilizing the intermediate complexes and facilitating the transfer of the organic group to the palladium center.
類似化合物との比較
- (4-Bromo-5-methylpyridin-3-yl)boronic acid
- (4-Fluoro-5-methylpyridin-3-yl)boronic acid
- (4-Methylpyridin-3-yl)boronic acid
Uniqueness: (4-Chloro-5-methylpyridin-3-yl)boronic acid is unique due to the presence of the chlorine atom, which can participate in additional reactions, such as nucleophilic substitution, providing further functionalization opportunities . This makes it a versatile intermediate in the synthesis of more complex molecules.
特性
分子式 |
C6H7BClNO2 |
|---|---|
分子量 |
171.39 g/mol |
IUPAC名 |
(4-chloro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
InChIキー |
QXOZUQQZGYHUOF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC(=C1Cl)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)

![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)

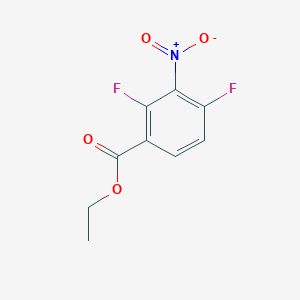
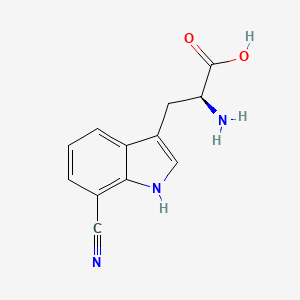


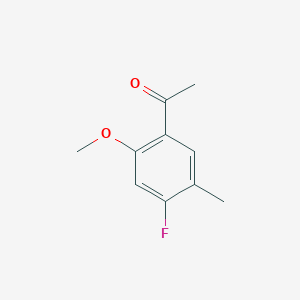
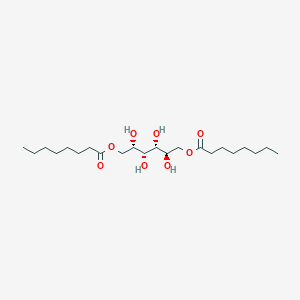
![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
